molecular formula C13H8F4O B6340974 5-(3-Fluorophenyl)-3-trifluoromethylphenol CAS No. 1214356-06-5

5-(3-Fluorophenyl)-3-trifluoromethylphenol

Cat. No.: B6340974
CAS No.: 1214356-06-5
M. Wt: 256.19 g/mol
InChI Key: KKTZOFFWXIIQOJ-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-3-trifluoromethylphenol is an aromatic compound characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of 5-(3-Fluorophenyl)-3-trifluoromethylphenol may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-3-trifluoromethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorophenyl or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones and related derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

5-(3-Fluorophenyl)-3-trifluoromethylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenyl derivatives: Compounds like 3-fluorophenylboronic acid and 3-fluorophenylamine.

    Trifluoromethylphenol derivatives: Compounds such as 3-trifluoromethylphenol and 4-trifluoromethylphenol.

Uniqueness

5-(3-Fluorophenyl)-3-trifluoromethylphenol is unique due to the combination of both fluorophenyl and trifluoromethyl groups on the same phenol ring. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-(3-fluorophenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O/c14-11-3-1-2-8(5-11)9-4-10(13(15,16)17)7-12(18)6-9/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTZOFFWXIIQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673431
Record name 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214356-06-5
Record name 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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